molecular formula C3H7BO2 B1485880 Cyclopropyl-d5-boronic acid CAS No. 1850305-91-7

Cyclopropyl-d5-boronic acid

Cat. No. B1485880
CAS RN: 1850305-91-7
M. Wt: 90.93 g/mol
InChI Key: WLVKDFJTYKELLQ-UXXIZXEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-d5-boronic acid, also known as Cyclopropaneboronic acid, is an organoboronic acid . It is commonly used in highly efficient Suzuki coupling reactions .


Synthesis Analysis

The primary method for the synthesis of boronic acids, including Cyclopropyl-d5-boronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester . An efficient synthesis of cyclopropylboronic acid has been reported, and this compound undergoes efficient Suzuki-type coupling reactions with a range of aryl and heteroarylbromides .


Molecular Structure Analysis

The molecular formula of Cyclopropyl-d5-boronic acid is C3H7BO2 . It has a molecular weight of 85.90 .


Chemical Reactions Analysis

Cyclopropyl-d5-boronic acid is known to participate in various chemical reactions. For instance, it is used in Suzuki–Miyaura (SM) cross-coupling reactions . It also participates in Microwave-assisted copper (II)-catalyzed N-cyclopropylation .


Physical And Chemical Properties Analysis

Cyclopropyl-d5-boronic acid has a molecular weight of 85.90 . More detailed physical and chemical properties may require specific experimental measurements.

Mechanism of Action

Boronic acids, including Cyclopropyl-d5-boronic acid, are known for their ability to complex with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .

Safety and Hazards

Cyclopropyl-d5-boronic acid may damage fertility or the unborn child . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, wear protective gloves/protective clothing/eye protection/face protection . In case of exposure or concern, get medical advice/attention .

Future Directions

Boronic acids, including Cyclopropyl-d5-boronic acid, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . The future directions of Cyclopropyl-d5-boronic acid research could include further exploration of these areas.

properties

IUPAC Name

(1,2,2,3,3-pentadeuteriocyclopropyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVKDFJTYKELLQ-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])B(O)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264145
Record name Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

90.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl-d5-boronic acid

CAS RN

1850305-91-7
Record name Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1850305-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(cyclopropyl-1,2,2,3,3-d5)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301264145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl-d5-boronic acid
Reactant of Route 2
Cyclopropyl-d5-boronic acid
Reactant of Route 3
Cyclopropyl-d5-boronic acid
Reactant of Route 4
Cyclopropyl-d5-boronic acid
Reactant of Route 5
Cyclopropyl-d5-boronic acid
Reactant of Route 6
Cyclopropyl-d5-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.